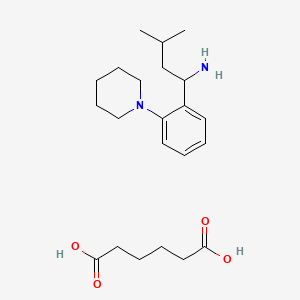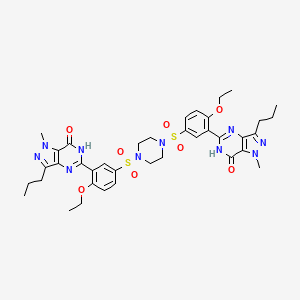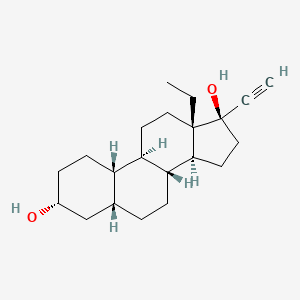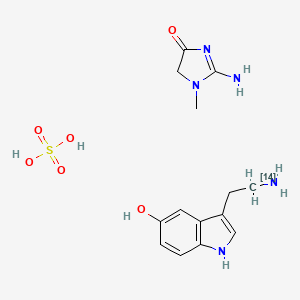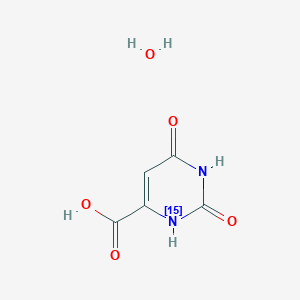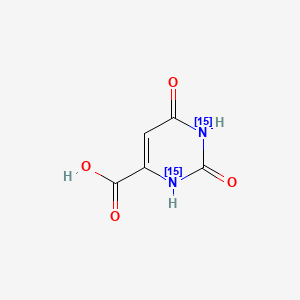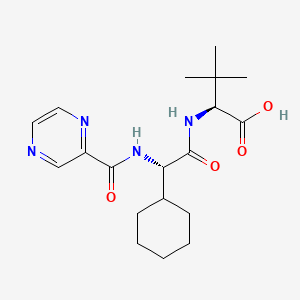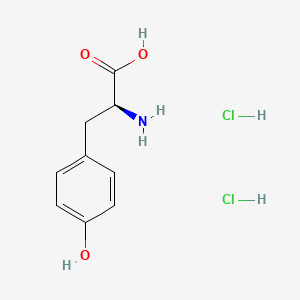
Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz: is a chemical compound with the molecular formula C5H8CaNO2+. It is a polymer formed from formaldehyde and 2-pyrrolidinone, with calcium as a counterion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz typically involves the polymerization of formaldehyde with 2-pyrrolidinone in the presence of calcium ions. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired polymer. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to maintain optimal reaction conditions. The polymer is then purified and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The polymer can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and interactions.
Medicine: Research in medicine explores its potential therapeutic applications and its role in drug delivery systems.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its unique properties.
Wirkmechanismus
The mechanism of action of Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Formaldehyde, Polymer with 2-Pyrrolidinone: Similar in structure but without the calcium ion.
Calcium Polyoxymethylene Pyrrolidone: Another polymer with calcium but different structural properties.
Uniqueness: Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz is unique due to the presence of calcium ions, which impart specific properties such as enhanced stability and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications.
Eigenschaften
CAS-Nummer |
142702-41-8 |
|---|---|
Molekularformel |
C5H8CaNO2+ |
Molekulargewicht |
154.20 g/mol |
IUPAC-Name |
calcium;3,4-dihydro-2H-pyrrol-5-olate;formaldehyde |
InChI |
InChI=1S/C4H7NO.CH2O.Ca/c6-4-2-1-3-5-4;1-2;/h1-3H2,(H,5,6);1H2;/q;;+2/p-1 |
InChI-Schlüssel |
NBPMOOYTWRUWTH-UHFFFAOYSA-M |
SMILES |
C=O.C1CC(=NC1)[O-].[Ca+2] |
Kanonische SMILES |
C=O.C1CC(=NC1)[O-].[Ca+2] |
Synonyme |
Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



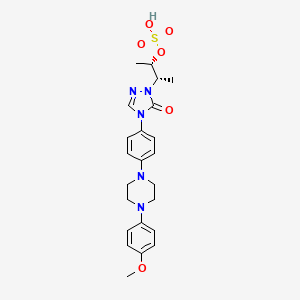
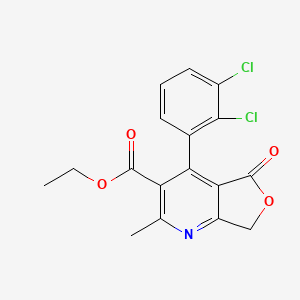
![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)
